![molecular formula C7H12O3S B2977833 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide CAS No. 65973-24-2](/img/structure/B2977833.png)
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide
Vue d'ensemble
Description
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide, also known as DASO, is a heterocyclic organic compound that has been studied for its potential applications in the field of medicinal chemistry. The unique structure of DASO, which contains both sulfur and oxygen atoms in its spirocyclic framework, has attracted the attention of researchers due to its potential biological activity.
Applications De Recherche Scientifique
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been studied for its potential applications in the field of medicinal chemistry. Several studies have reported that 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide exhibits antibacterial, antifungal, and anticancer activities. In addition, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and leukemia cells. Furthermore, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported to have anti-inflammatory and antioxidant properties, which may make it a useful therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, one study reported that 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Another study suggested that 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide may inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to have several biochemical and physiological effects. For example, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported to have anti-inflammatory and antioxidant effects, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide in lab experiments is its unique structure, which may allow for the development of novel therapeutic agents with improved efficacy and selectivity. In addition, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to have a broad range of biological activities, which may make it a useful tool for studying various cellular processes. However, one limitation of using 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide. One area of interest is the development of novel therapeutic agents based on the structure of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide. In addition, further studies are needed to fully understand the mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide and its potential applications in the treatment of various diseases. Furthermore, future research may focus on improving the solubility and bioavailability of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide, which may help to overcome some of the limitations associated with its use in lab experiments.
In conclusion, 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is a heterocyclic organic compound with potential applications in the field of medicinal chemistry. The synthesis method of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been reported in the literature by several different methods. 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide has been shown to exhibit antibacterial, antifungal, and anticancer activities, and has been reported to have anti-inflammatory and antioxidant properties. The mechanism of action of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. There are several potential future directions for research on 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide, including the development of novel therapeutic agents and improving the solubility and bioavailability of 1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide.
Propriétés
IUPAC Name |
1,4-dioxa-8λ4-thiaspiro[4.5]decane 8-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c8-11-5-1-7(2-6-11)9-3-4-10-7/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVGMCVYMNMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC12OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-8-thiaspiro[4,5]decane 8-oxide | |
CAS RN |
65973-24-2 | |
| Record name | 1,4-dioxa-8lambda4-thiaspiro[4.5]decan-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


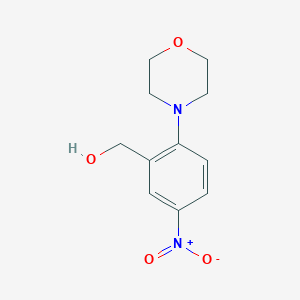
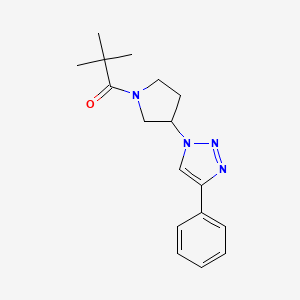
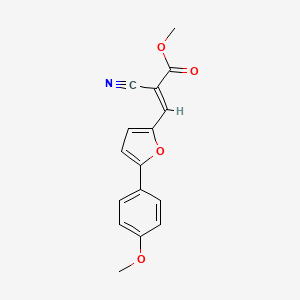
![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)
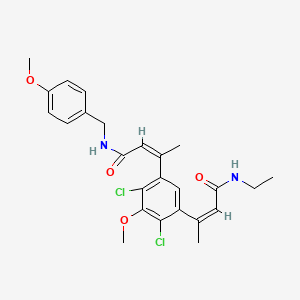

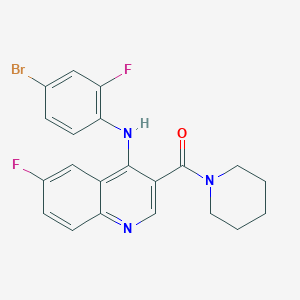
![ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2977762.png)
![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)
![N-(3-ethoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2977765.png)
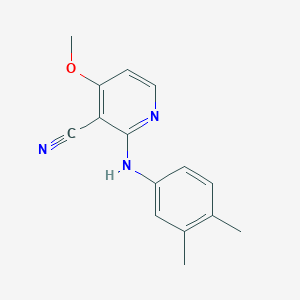
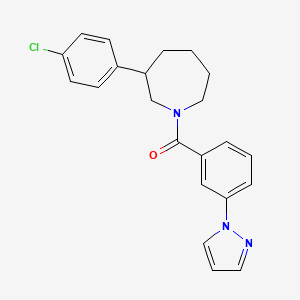
![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)
